N-Fmoc-N6-Boc-L-lysine succinimido ester chemical properties
N-Fmoc-N6-Boc-L-lysine succinimido ester chemical properties
<-3> A-Fmoc-N6-Boc-L-lysine succinimido ester, a cornerstone reagent in modern biochemical research, offers a sophisticated approach to the precise incorporation and modification of lysine residues in peptides and proteins. This guide provides an in-depth exploration of its chemical properties and practical applications, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Architecture and Functional Significance
N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-(tert-butyloxycarbonyl)-L-lysine N-hydroxysuccinimide ester, commonly abbreviated as Fmoc-Lys(Boc)-OSu, is a derivative of the amino acid L-lysine.[1] Its structure is meticulously designed with three key functional components that enable its versatility in chemical synthesis:
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The Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This base-labile protecting group shields the α-amino group of lysine. Its primary role is to prevent unwanted reactions at this site during peptide chain elongation in solid-phase peptide synthesis (SPPS).[2][3] The Fmoc group is stable under acidic conditions but can be readily removed with a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF).[4][5]
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The Boc (tert-butyloxycarbonyl) Group: Protecting the ε-amino group of the lysine side chain, the Boc group is acid-labile.[3] This orthogonality to the Fmoc group is the foundation of its utility. The Boc group remains intact during the basic conditions used for Fmoc removal but is efficiently cleaved by strong acids such as trifluoroacetic acid (TFA), usually during the final step of peptide cleavage from the solid support.[5][6]
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The N-Hydroxysuccinimide (NHS) Ester: This moiety activates the carboxyl group of the lysine, transforming it into a reactive site for amide bond formation.[7][8] NHS esters are highly efficient at reacting with primary amines, such as the N-terminus of a peptide chain or the side chain of another lysine residue, to form a stable amide linkage.[8][]
This strategic combination of orthogonal protecting groups and an activated carboxyl function makes Fmoc-Lys(Boc)-OSu an invaluable tool for the controlled, stepwise synthesis of complex peptides and for the site-specific modification of biomolecules.[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of Fmoc-Lys(Boc)-OSu is critical for its effective handling, storage, and application in experimental workflows.
| Property | Value | Source(s) |
| Synonyms | Fmoc-L-Lys(Boc)-OSu, Nα-Fmoc-Nε-Boc-L-lysine N-hydroxysuccinimide ester | [1] |
| CAS Number | 132307-50-7 | [1] |
| Molecular Formula | C30H35N3O8 | [1] |
| Molecular Weight | 565.6 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 153 - 160 °C | [1] |
| Solubility | Soluble in Chloroform (Slightly), Dimethylformamide (Slightly, Heated, Sonicated) | [10] |
| Optical Rotation | [α]D20 = -22 ± 2° (c=2 in DMF) | [1] |
| Storage Conditions | 0 - 8 °C, Sealed in dry environment | [1][10] |
Handling and Storage Precautions: Fmoc-Lys(Boc)-OSu should be stored in a cool, dry, and well-ventilated place, tightly sealed to prevent moisture ingress, which can lead to hydrolysis of the NHS ester.[10][11] For safe handling, it is recommended to use personal protective equipment, including safety glasses and gloves, and to avoid the formation of dust.[12][13]
The Principle of Orthogonal Protection and Deprotection
The cornerstone of Fmoc-Lys(Boc)-OSu's utility lies in the principle of orthogonal protection. This strategy allows for the selective removal of one protecting group in the presence of the other by using different chemical conditions. This selective deprotection is fundamental to directing the reactivity of the lysine residue at either the α-amino or ε-amino position.
Caption: Orthogonal deprotection strategy for Fmoc-Lys(Boc)-OSu.
This diagram illustrates that treatment with a mild base like piperidine selectively removes the Fmoc group, liberating the α-amino group for subsequent peptide bond formation.[4] Conversely, exposure to a strong acid like TFA cleaves the Boc group, exposing the ε-amino group for side-chain modifications, such as the attachment of labels or the creation of branched peptides.[3][6]
Applications in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Lys(Boc)-OSu is a standard reagent for incorporating lysine into a growing peptide chain during Fmoc-based SPPS.[6][14] The process is cyclical, involving the sequential addition of amino acids to a solid support.
Experimental Workflow: A Single Coupling Cycle in SPPS
Caption: A typical coupling cycle in Fmoc-based SPPS.
Detailed Protocol for a Single Coupling Step with Fmoc-Lys(Boc)-OSu:
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Resin Preparation: Start with a resin-bound peptide chain where the N-terminal amino acid is protected with an Fmoc group. Swell the resin in a suitable solvent like DMF.[5]
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Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for a short period (e.g., 3 minutes, repeated once for 10 minutes) to remove the Fmoc group from the N-terminus of the growing peptide chain.[5]
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc-adduct.[15]
-
Activation and Coupling: Dissolve Fmoc-Lys(Boc)-OSu and a coupling activator (e.g., HCTU) in DMF. Add this solution to the resin. The activated NHS ester of the lysine derivative will react with the newly deprotected N-terminal amine of the peptide chain, forming a new peptide bond.[16] The reaction progress can be monitored using a Kaiser test.[15]
-
Washing: Wash the resin extensively with DMF to remove any unreacted reagents and byproducts.[15]
-
Cycle Repetition: The cycle of deprotection, washing, and coupling is repeated with the next desired amino acid until the peptide sequence is complete.
Upon completion of the synthesis, the peptide is cleaved from the resin, and the Boc side-chain protecting group is removed simultaneously by treatment with a strong acid cocktail, typically containing TFA and scavengers.[5]
Utility in Bioconjugation
The reactive NHS ester of Fmoc-Lys(Boc)-OSu makes it a valuable tool for bioconjugation, the process of chemically linking two molecules, at least one of which is a biomolecule.[1] It is particularly useful for labeling proteins and other biomolecules that possess primary amines.
Experimental Workflow: Protein Labeling
Caption: Workflow for labeling a protein with Fmoc-Lys(Boc)-OSu.
Detailed Protocol for Protein Labeling:
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Protein Preparation: Dissolve the protein to be labeled in a suitable buffer with a pH between 8.3 and 8.5. A common choice is 0.1 M sodium bicarbonate buffer.[17] This pH is crucial as it ensures that a sufficient concentration of the primary amino groups on the protein are deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NHS ester.[8]
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Reagent Preparation: Immediately before use, dissolve the Fmoc-Lys(Boc)-OSu in a small amount of anhydrous dimethyl sulfoxide (DMSO) or DMF to create a stock solution.[8]
-
Conjugation Reaction: Add a molar excess of the Fmoc-Lys(Boc)-OSu solution to the protein solution with gentle stirring. The reaction is typically allowed to proceed for 1-4 hours at room temperature or overnight on ice.[17]
-
Quenching: The reaction can be stopped by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, which will react with any remaining unreacted NHS ester.[8]
-
Purification: The labeled protein is then purified from the excess labeling reagent and byproducts. Common methods include gel filtration, dialysis, or chromatography.[17]
Conclusion
N-Fmoc-N6-Boc-L-lysine succinimido ester is a highly versatile and powerful reagent in the fields of peptide chemistry and bioconjugation. Its ingeniously designed molecular structure, featuring orthogonal protecting groups and a reactive NHS ester, provides researchers with precise control over chemical reactions. This enables the synthesis of complex peptides and the specific modification of biomolecules, which are critical for advancing drug discovery, diagnostics, and our fundamental understanding of biological processes. A thorough grasp of its chemical properties and the principles governing its reactivity is paramount for its successful application in the laboratory.
References
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CEM Corporation. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. [Link]
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CEM Corporation. Safety Data Sheet Part Number: 600712 Fmoc-L-Lys(Boc). [Link]
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AAPPTec. MSDS - Safety Data Sheet. [Link]
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Open Access Pub. Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. [Link]
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Anaspec. Safety Data Sheet (SDS). [Link]
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ACS Omega. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]
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AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
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PMC. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]
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Nowick Lab. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
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ACS Publications. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. [Link]
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ResearchGate. Fmoc solid phase peptide synthesis?. [Link]
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PMC. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks. [Link]
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PubChem. N-Fmoc-N-Boc-L-Lysine. [Link]
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Aapptec Peptides. Fmoc-Lys(Boc)-OH; CAS 71989-26-9. [Link]
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Reddit. What solvent systems would be effective at dissolving Fmoc-lysine-OH?. [Link]
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CEM Corporation. Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH. [Link]
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ResearchGate. Conventional bioconjugation methods used for lysine modification in nuclear imaging. [Link]
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